molecular formula C27H38O15 B1680256 Rubricauloside CAS No. 134018-84-1

Rubricauloside

Cat. No.: B1680256
CAS No.: 134018-84-1
M. Wt: 602.6 g/mol
InChI Key: CKHYWBSGQWYTKJ-HWAFJUEJSA-N
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Description

It is described as a white, crystalline powder with specific melting points and optical rotation properties .

Properties

CAS No.

134018-84-1

Molecular Formula

C27H38O15

Molecular Weight

602.6 g/mol

IUPAC Name

8-[3-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one

InChI

InChI=1S/C27H38O15/c1-26(2,17(29)7-13-15(37-4)8-14(36-3)12-5-6-18(30)41-22(12)13)42-24-21(33)20(32)19(31)16(40-24)9-38-25-23(34)27(35,10-28)11-39-25/h5-6,8,16-17,19-21,23-25,28-29,31-35H,7,9-11H2,1-4H3

InChI Key

CKHYWBSGQWYTKJ-HWAFJUEJSA-N

SMILES

CC(C)(C(CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O

Canonical SMILES

CC(C)(C(CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5,7-dimethoxy-8-(2'-hydroxy-3'-methyl-3'-O-beta-D-apiofuranosyl(1-6)-beta-D-glucopyranosylbutyl)coumarin
rubricauloside

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Rubricauloside with structurally or functionally related compounds, based on their sources, physicochemical properties, and reported biological activities:

Compound Source Physical Properties Biological Activities Key Differences from this compound
This compound Rubricaule White crystalline powder, specific melting point, optical rotation Not explicitly reported in available literature. N/A (baseline compound for comparison).
Rubrofusarin Cassia quinquangula, Mangifera indica Not specified Cytotoxic, anticholinergic, and central nervous system inhibitory effects . Structurally distinct (alkaloid vs. glycoside); broader pharmacological profile.
Rubrofusarin-6-β-gentiobioside Cassia tora (Jue Ming Zi) Not specified Hepatoprotective activity . Glycosylated derivative of Rubrofusarin; functional focus on liver protection.
Acetylgomisin O Schisandra rubriflora Amorphous powder, specific optical rotation . Not explicitly reported. Structural similarity inferred from Schisandra-derived lignans; potential adaptogenic properties.
Rugosal A Rosa rugosa (wounded leaves) Not specified Antimicrobial activity . Derived from a different plant family (Rosaceae); distinct antimicrobial applications.
Rugosanin Codon rugosus (Rabdosia rugosa) Specific melting point and optical rotation . Not explicitly reported. Structural classification unclear; source plant used in traditional medicine for inflammatory conditions.

Key Findings:

Structural and Functional Diversity : this compound differs from Rubrofusarin and its derivatives in lacking reported cytotoxic or neuroactive effects. Its glycosidic nature may confer solubility or metabolic stability advantages over alkaloid-like compounds such as Rubrofusarin .

Pharmacological Gaps : While this compound’s analogs like Acetylgomisin O and Rubrofusarin-6-β-gentiobioside are linked to specific activities (e.g., hepatoprotection), this compound itself lacks mechanistic or clinical data, underscoring a critical research gap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rubricauloside
Reactant of Route 2
Rubricauloside

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